molecular formula C19H16N2O3S2 B607284 EL102 CAS No. 1233948-61-2

EL102

Cat. No. B607284
CAS RN: 1233948-61-2
M. Wt: 384.468
InChI Key: STJKZARVVAISJM-UHFFFAOYSA-N
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Description

EL102 is a hypoxia-induced factor 1 (Hif1α) inhibitor . It induces apoptosis, inhibits tubulin polymerisation, and shows activities against prostate cancer . It can be used for the research of cancer .


Molecular Structure Analysis

The chemical formula of EL102 is C19H16N2O3S2 . Its exact mass is 384.06 and its molecular weight is 384.468 . The elemental analysis shows that it contains Carbon (59.36%), Hydrogen (4.19%), Nitrogen (7.29%), Oxygen (12.48%), and Sulfur (16.68%) .

Scientific Research Applications

EL102 has been identified as a novel small molecule antagonist targeting the hypoxia signaling cascade. It's primarily researched in the context of anti-cancer applications. EL102 inhibits HIF1alpha signaling and induces apoptosis in cancer cells. Its development has been the subject of several studies focusing on its mechanisms and efficacy in combating various cancer types, especially prostate cancer.

Anti-Cancer Properties

  • Broad-Spectrum Anti-Cancer Agent

    EL102 shows significant inhibition of HIF1alpha signaling in cells, leading to reduced cellular proliferation in a range of solid and liquid tumor cells. It has been observed to induce caspase 3/7, driving cells into apoptosis. In human xenografts, EL102 as a single agent demonstrated substantial tumor growth reduction (McLaughlin, 2011).

  • Efficacy in Prostate Cancer

    EL102 is particularly potent against prostate cancer cells. It shows the ability to inhibit cell proliferation and cell motility, with IC50 values in the low nM range. Its activity remains consistent in both androgen-dependent and androgen-independent prostate cancer cell lines. In murine models, EL102 in combination with docetaxel resulted in greater tumor growth inhibition compared to either treatment alone (Toner et al., 2012) (Toner et al., 2013).

  • Overcoming Drug Resistance

    EL102 has been shown to be effective in a multidrug-resistant setting. It can circumvent MDR1-mediated drug resistance, making it a promising candidate for treatment in cases where conventional drugs fail (Glynn et al., 2012).

Mechanism of Action

EL102 inhibits Hif1α, a key regulator in response to hypoxia, or low oxygen conditions . It also induces apoptosis, a form of programmed cell death, and inhibits tubulin polymerisation . These actions contribute to its anti-cancer activities .

properties

IUPAC Name

N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJKZARVVAISJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide

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